Cas no 1797963-33-7 (3-[(5-benzoylthiophen-2-yl)methyl]-1-(2,3-dimethoxyphenyl)urea)
![3-[(5-benzoylthiophen-2-yl)methyl]-1-(2,3-dimethoxyphenyl)urea structure](https://ja.kuujia.com/scimg/cas/1797963-33-7x500.png)
3-[(5-benzoylthiophen-2-yl)methyl]-1-(2,3-dimethoxyphenyl)urea 化学的及び物理的性質
名前と識別子
-
- N-[(5-Benzoyl-2-thienyl)methyl]-N′-(2,3-dimethoxyphenyl)urea
- 3-[(5-benzoylthiophen-2-yl)methyl]-1-(2,3-dimethoxyphenyl)urea
-
- インチ: 1S/C21H20N2O4S/c1-26-17-10-6-9-16(20(17)27-2)23-21(25)22-13-15-11-12-18(28-15)19(24)14-7-4-3-5-8-14/h3-12H,13H2,1-2H3,(H2,22,23,25)
- InChIKey: FXCKDOSGFWKBMW-UHFFFAOYSA-N
- ほほえんだ: N(CC1SC(C(=O)C2=CC=CC=C2)=CC=1)C(NC1=CC=CC(OC)=C1OC)=O
じっけんとくせい
- 密度みつど: 1.288±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 565.1±50.0 °C(Predicted)
- 酸性度係数(pKa): 12.58±0.46(Predicted)
3-[(5-benzoylthiophen-2-yl)methyl]-1-(2,3-dimethoxyphenyl)urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6413-2962-5μmol |
3-[(5-benzoylthiophen-2-yl)methyl]-1-(2,3-dimethoxyphenyl)urea |
1797963-33-7 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6413-2962-10mg |
3-[(5-benzoylthiophen-2-yl)methyl]-1-(2,3-dimethoxyphenyl)urea |
1797963-33-7 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6413-2962-30mg |
3-[(5-benzoylthiophen-2-yl)methyl]-1-(2,3-dimethoxyphenyl)urea |
1797963-33-7 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6413-2962-1mg |
3-[(5-benzoylthiophen-2-yl)methyl]-1-(2,3-dimethoxyphenyl)urea |
1797963-33-7 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6413-2962-100mg |
3-[(5-benzoylthiophen-2-yl)methyl]-1-(2,3-dimethoxyphenyl)urea |
1797963-33-7 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F6413-2962-2μmol |
3-[(5-benzoylthiophen-2-yl)methyl]-1-(2,3-dimethoxyphenyl)urea |
1797963-33-7 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6413-2962-15mg |
3-[(5-benzoylthiophen-2-yl)methyl]-1-(2,3-dimethoxyphenyl)urea |
1797963-33-7 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6413-2962-4mg |
3-[(5-benzoylthiophen-2-yl)methyl]-1-(2,3-dimethoxyphenyl)urea |
1797963-33-7 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6413-2962-20mg |
3-[(5-benzoylthiophen-2-yl)methyl]-1-(2,3-dimethoxyphenyl)urea |
1797963-33-7 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6413-2962-2mg |
3-[(5-benzoylthiophen-2-yl)methyl]-1-(2,3-dimethoxyphenyl)urea |
1797963-33-7 | 2mg |
$59.0 | 2023-09-09 |
3-[(5-benzoylthiophen-2-yl)methyl]-1-(2,3-dimethoxyphenyl)urea 関連文献
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
7. Book reviews
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
3-[(5-benzoylthiophen-2-yl)methyl]-1-(2,3-dimethoxyphenyl)ureaに関する追加情報
Professional Introduction to Compound with CAS No. 1797963-33-7 and Product Name: 3-[(5-benzoylthiophen-2-yl)methyl]-1-(2,3-dimethoxyphenyl)urea
The compound identified by the CAS number 1797963-33-7 and the product name 3-[(5-benzoylthiophen-2-yl)methyl]-1-(2,3-dimethoxyphenyl)urea represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of considerable interest in both academic research and industrial drug development. The structural features of this molecule, particularly the presence of a benzoylthiophene moiety and dimethoxyphenyl group, contribute to its unique chemical and pharmacological properties.
In recent years, there has been a growing focus on the development of novel therapeutic agents that target specific biological pathways. The compound 3-[(5-benzoylthiophen-2-yl)methyl]-1-(2,3-dimethoxyphenyl)urea has emerged as a potential candidate for further investigation due to its ability to interact with various biological targets. The benzoylthiophene component is known for its role in modulating enzyme activity, while the dimethoxyphenyl group can influence receptor binding affinity. These structural elements collectively contribute to the compound's potential therapeutic applications.
One of the most compelling aspects of this compound is its potential in the treatment of neurological disorders. Studies have indicated that molecules with similar structural motifs can exhibit neuroprotective effects by inhibiting key enzymes involved in oxidative stress and inflammation. The benzoylthiophen-2-yl moiety, in particular, has been shown to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the pathogenesis of neurodegenerative diseases. This interaction may lead to reduced levels of pro-inflammatory mediators, thereby alleviating symptoms associated with these conditions.
Furthermore, the dimethoxyphenyl group in the compound's structure contributes to its pharmacological profile by enhancing binding affinity to specific receptors. This feature is particularly relevant in the context of central nervous system (CNS) drug discovery, where receptor modulation is key to achieving therapeutic efficacy. Preclinical studies have suggested that compounds with this structural configuration may have applications in treating conditions such as Alzheimer's disease and Parkinson's disease, where dysregulation of neurotransmitter systems plays a significant role.
The synthesis of 3-[(5-benzoylthiophen-2-yl)methyl]-1-(2,3-dimethoxyphenyl)urea involves a multi-step process that requires precise control over reaction conditions and reagent selection. The benzoylthiophene core is typically synthesized through Friedel-Crafts acylation followed by nucleophilic substitution, while the dimethoxyphenyl group is introduced via methylation or etherification reactions. The urea moiety is incorporated through condensation reactions, often facilitated by dehydrating agents such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The overall synthetic route highlights the compound's complexity but also underscores its synthetic accessibility for further modifications.
In terms of pharmacokinetic properties, 3-[(5-benzoylthiophen-2-yl)methyl]-1-(2,3-dimethoxyphenyl)urea exhibits favorable solubility characteristics in both aqueous and organic solvents, which is advantageous for formulation development. Additionally, preliminary studies suggest that the compound has a reasonable bioavailability profile when administered orally, indicating its potential for clinical translation. These pharmacokinetic attributes are critical for ensuring that the compound reaches therapeutic concentrations in vivo and maintains efficacy over an extended period.
Evaluation of the compound's safety profile is another crucial aspect of its development. In vitro toxicity assays have been conducted to assess its potential side effects at various concentrations. These studies have revealed that 3-[(5-benzoylthiophen-2-yl)methyl]-1-(2,3-dimethoxyphenyl)urea demonstrates low toxicity when used within therapeutic ranges, although further long-term studies are necessary to fully characterize its safety profile. Additionally, interactions with other drugs have been explored through computational modeling and experimental assays to ensure compatibility with existing therapeutic regimens.
The impact of this compound on drug discovery extends beyond its potential therapeutic applications. Its unique structural features make it a valuable scaffold for designing novel derivatives with enhanced properties. By modifying specific functional groups or introducing additional moieties, researchers can explore new pharmacological targets and optimize efficacy while minimizing side effects. This flexibility underscores the importance of 3-[(5-benzoylthiophen-2-yl)methyl]-1-(2,3-dimethoxyphenyl)urea as a building block in medicinal chemistry.
Recent advancements in computational chemistry have further accelerated the development process for this compound. Molecular docking simulations have been employed to predict binding interactions between 3-[(5-benzoylthiophen-2-yl)methyl]-1-(2,3-dimethoxyphenyl)urea and target proteins at an atomic level. These simulations provide insights into binding affinities and mechanisms of action, enabling researchers to refine their designs based on empirical data. Such computational approaches are integral to modern drug discovery pipelines and have significantly reduced the time required for lead optimization.
The future prospects for 1797963-33-7 are promising given its diverse range of potential applications and favorable chemical properties. Ongoing research aims to elucidate its mechanism of action in greater detail while exploring new formulations that enhance bioavailability and reduce toxicity. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these findings into clinical practice. As our understanding of biological pathways continues to evolve, compounds like 3-[(5-benzoylthiophen-2-yl)methyl]-1-(2,3-dimethoxyphenyl)urea will play an increasingly important role in addressing unmet medical needs.
1797963-33-7 (3-[(5-benzoylthiophen-2-yl)methyl]-1-(2,3-dimethoxyphenyl)urea) 関連製品
- 1258650-71-3(methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate hydrochloride)
- 2138141-51-0(Butane, 1-chloro-3,3-dimethyl-2-(propoxymethyl)-)
- 1485818-01-6(2-(dimethylamino)-3-methylbutanoic acid hydrobromide)
- 106983-32-8(N-(2-oxooxolan-3-yl)nonanamide)
- 1903825-03-5(tert-butyl trans-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate)
- 1214380-35-4(4-(3-(Chloromethyl)-5-fluorophenyl)pyridine)
- 1805936-00-8(2-(Bromomethyl)-4-(difluoromethyl)pyridine-6-acetonitrile)
- 1427433-72-4(2-fluoro-4-methoxy-3-methylbenzoic acid)
- 1049260-08-3(2-(2-fluorophenoxy)-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide)
- 2229099-32-3(3-({3-(trifluoromethyl)sulfanylphenyl}methyl)piperidine)